5-Androstene-3b,16a,17a-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Androstene-3b,16a,17a-triol is a steroid hormone belonging to the class of organic compounds known as androgens and derivatives. These compounds are characterized by their 3-hydroxylated C19 steroid structure. Androgens are known to favor the development of masculine characteristics and have profound effects on scalp and body hair in humans .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Androstene-3b,16a,17a-triol typically involves multi-step organic reactions starting from simpler steroid precursors. The specific synthetic routes and reaction conditions can vary, but they generally include steps such as hydroxylation and reduction reactions to introduce the necessary functional groups at the 3, 16, and 17 positions of the steroid backbone .
Industrial Production Methods
large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using techniques such as chromatography for purification .
Analyse Chemischer Reaktionen
Types of Reactions
5-Androstene-3b,16a,17a-triol can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups .
Wissenschaftliche Forschungsanwendungen
5-Androstene-3b,16a,17a-triol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its role in the development of masculine characteristics and its effects on hair growth.
Medicine: Investigated for potential therapeutic uses, such as in hormone replacement therapy.
Industry: Utilized in the production of steroid-based pharmaceuticals
Wirkmechanismus
The mechanism of action of 5-Androstene-3b,16a,17a-triol involves its interaction with androgen receptors in the body. Upon binding to these receptors, it can modulate the expression of specific genes involved in the development of masculine characteristics and hair growth. The molecular pathways involved include the activation of androgen receptor signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Testosterone: Another androgen with similar effects on masculine characteristics.
Dihydrotestosterone (DHT): A more potent androgen that also affects hair growth.
Androstenedione: A precursor to both testosterone and estrogen.
Uniqueness
5-Androstene-3b,16a,17a-triol is unique in its specific hydroxylation pattern at the 3, 16, and 17 positions, which distinguishes it from other androgens like testosterone and dihydrotestosterone. This unique structure may confer distinct biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
23409-40-7 |
---|---|
Molekularformel |
C19H30O3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
(3S,8R,9S,10R,13S,14S,16R,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-17,20-22H,4-10H2,1-2H3/t12-,13+,14-,15-,16+,17+,18-,19-/m0/s1 |
InChI-Schlüssel |
GUGSXATYPSGVAY-LFJLJVMTSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@H]4O)O)C)O |
Kanonische SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(C4O)O)C)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.